molecular formula C17H16N4O3 B2379289 N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-5-phenylisoxazole-3-carboxamide CAS No. 1208640-34-9

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-5-phenylisoxazole-3-carboxamide

Cat. No. B2379289
M. Wt: 324.34
InChI Key: FEYKHZKBLKVFRC-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the carboxamide group might undergo hydrolysis, and the pyridazine ring might participate in electrophilic substitution reactions .

Scientific Research Applications

Antitumor Applications

Research has demonstrated that compounds with similar structures, such as imidazotetrazines, possess antitumor properties. For instance, compounds synthesized through the interaction of 5-diazoimidazole-4-carboxamide with alkyl and aryl isocyanates have shown curative activity against leukemia, suggesting a potential for N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-5-phenylisoxazole-3-carboxamide in cancer research (Stevens et al., 1984). Additionally, modifications to imidazo[1,2-a]pyrimidine structures have been explored to reduce metabolism mediated by aldehyde oxidase, leading to enhanced antitumor efficacy in prostate cancer models (Linton et al., 2011).

Antimicrobial and Antiviral Applications

Novel synthetic pathways leading to compounds like temozolomide, derived from imidazotetrazines, suggest a broad spectrum of applications, including antimicrobial and antiviral potentials. Such compounds have been shown to possess activity against Mycobacterium tuberculosis, indicating the potential for N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-5-phenylisoxazole-3-carboxamide in treating bacterial infections (Gezginci et al., 1998). Furthermore, imidazo[1,2-b]pyridazine derivatives have shown potent and broad-spectrum activity against human picornaviruses, suggesting a potential antiviral application for the compound (Hamdouchi et al., 2003).

Antioxidant Properties

Compounds with structures related to N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-5-phenylisoxazole-3-carboxamide, such as those incorporating the pyrazolobenzothiazine ring system, have been synthesized and evaluated for their antioxidant activities. Several of these compounds were found to possess moderate to significant radical scavenging activity, indicating the potential for the compound to exhibit antioxidant properties (Ahmad et al., 2012).

properties

IUPAC Name

N-[3-(6-oxopyridazin-1-yl)propyl]-5-phenyl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c22-16-8-4-10-19-21(16)11-5-9-18-17(23)14-12-15(24-20-14)13-6-2-1-3-7-13/h1-4,6-8,10,12H,5,9,11H2,(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYKHZKBLKVFRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCCN3C(=O)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-5-phenylisoxazole-3-carboxamide

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